5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine
Overview
Description
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2,4-triazole ringThe trifluoromethyl group is known for its ability to enhance the biological activity and metabolic stability of compounds, making it a valuable moiety in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a catalyst . The reaction conditions often include the use of a base, such as sodium carbonate, and a solvent like chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions typically involve the use of solvents such as chloroform, methanol, or acetonitrile, and may require specific temperatures and pH levels to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to target proteins, thereby modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The compound may also interact with receptors or ion channels, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzylamine: This compound also contains a trifluoromethyl group attached to a phenyl ring, but differs in its amine substitution pattern.
4-(trifluoromethyl)phenol: Similar in structure, but with a hydroxyl group instead of an amine.
Trifluoromethyl ethers: These compounds contain a trifluoromethyl group attached to an ether linkage, offering different chemical properties and applications.
Uniqueness
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both the trifluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and biological activity, while the triazole ring provides additional sites for chemical modification and interaction with biological targets .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)6-3-1-5(2-4-6)7-14-8(13)16-15-7/h1-4H,(H3,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMOBZOGLGRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NN2)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50445407 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178556-79-1 | |
Record name | 5-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50445407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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